2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride is an organic compound with the molecular formula C15H16ClN. It is a white to light yellow solid and belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of benzylamine with phthalic anhydride, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization is facilitated by acidic or basic catalysts .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, fully saturated isoindoles, and various substituted isoindole derivatives .
Scientific Research Applications
2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
- 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
Comparison: Compared to these similar compounds, 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C15H16ClN |
---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-benzyl-1,3-dihydroisoindole;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16;/h1-9H,10-12H2;1H |
InChI Key |
DCCIKXAVLKEKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.